[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate
Overview
Description
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: is a complex organic compound with a unique structure that combines a chromenone core with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-methoxyphenol with a suitable aldehyde to form the chromenone structure. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: can be compared with other similar compounds, such as:
- [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] acetate
- [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] benzoate
- [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] phosphate
These compounds share a similar chromenone core but differ in the nature of the substituent group. The methanesulfonate group in This compound provides unique reactivity and properties, making it distinct from its analogs.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7S/c1-21-11-3-5-12(6-4-11)23-16-10-22-15-9-13(24-25(2,19)20)7-8-14(15)17(16)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAGHOUXOFRGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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